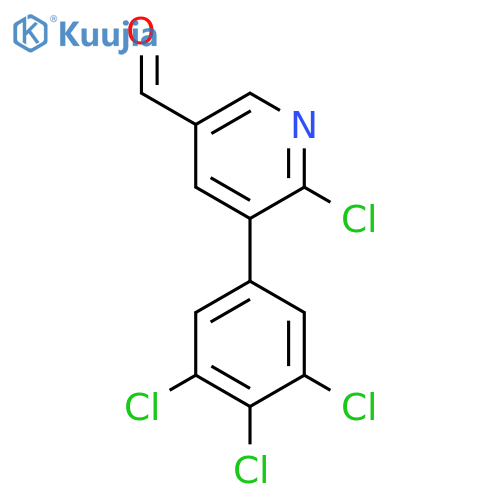Cas no 1361660-47-0 (6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde)

1361660-47-0 structure
商品名:6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
CAS番号:1361660-47-0
MF:C12H5Cl4NO
メガワット:320.986199140549
CID:4968248
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
-
- インチ: 1S/C12H5Cl4NO/c13-9-2-7(3-10(14)11(9)15)8-1-6(5-18)4-17-12(8)16/h1-5H
- InChIKey: YCRAYHIPRXNFCV-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C=O)=CN=1)C1C=C(C(=C(C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 30
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013029421-500mg |
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde |
1361660-47-0 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
| Alichem | A013029421-1g |
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde |
1361660-47-0 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
| Alichem | A013029421-250mg |
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde |
1361660-47-0 | 97% | 250mg |
499.20 USD | 2021-06-22 |
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1361660-47-0 (6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
